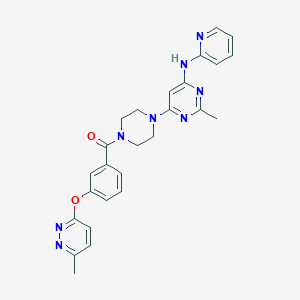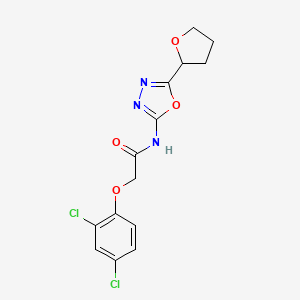![molecular formula C24H23FN2O4S B2448066 N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide CAS No. 1386807-25-5](/img/structure/B2448066.png)
N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C24H23FN2O4S and its molecular weight is 454.52. The purity is usually 95%.
BenchChem offers high-quality N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Clinical Trials
- The discovery of analogs of this compound, showing potent and selective Met kinase inhibition, has led to significant advancements in cancer treatment. One such analog demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model and was advanced into phase I clinical trials due to its promising preclinical safety profiles (Schroeder et al., 2009).
Neuropharmacology
- Research on the analogs of this compound has also contributed to neuropharmacology, particularly in the study of serotonin receptors. For example, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, developed as analogs, have shown promise in in vivo quantification of 5-HT1A receptors, which are crucial in studying neuropsychiatric disorders (García et al., 2014).
Synthesis and Crystal Structure
- The synthesis of related compounds has been explored for potential applications in PET radiotracers and cannabinoid receptors studies. This includes the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which has shown potential as a radiotracer for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Medicinal Chemistry
- In medicinal chemistry, analogs of this compound have been found to have high affinity for 5-HT7 receptors, with specific compounds acting as full or partial agonists, providing insights into potential therapeutic applications (Leopoldo et al., 2004).
Anticoagulant Screening
- The chemoselective synthesis of N-(aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and tetrahydronaphthalene-1-carboxamides, structurally related to the compound, has been explored for their anticoagulant effects, showing that amidines and tetrahydronaphthamides are more active than aminoalkyl compounds (Nguyen & Ma, 2017).
Sigma Receptor Ligand Studies
- The compound's analogs have been investigated as σ receptor ligands for oncological applications. Modifications to reduce lipophilicity were made to improve its therapeutic and diagnostic applications (Abate et al., 2011).
properties
IUPAC Name |
N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-31-23-14-11-18(15-22(23)27-32(29,30)19-12-9-17(25)10-13-19)26-24(28)21-8-4-6-16-5-2-3-7-20(16)21/h2-3,5,7,9-15,21,27H,4,6,8H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOINGHQGTLQSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC3=CC=CC=C23)NS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-fluorobenzenesulfonamido)-4-methoxyphenyl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)

![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2448001.png)
![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)
![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)
